molecular formula C26H32N2O B081084 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole CAS No. 14051-14-0

2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Cat. No. B081084
CAS RN: 14051-14-0
M. Wt: 388.5 g/mol
InChI Key: RXBFQWOEDZMXPU-UHFFFAOYSA-N
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Description

2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a chemical compound with potential applications in scientific research. This indole derivative has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with dopamine D4 receptors. As a selective antagonist of these receptors, this compound can block the activity of dopamine in the brain. This mechanism of action is important for understanding the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the binding of dopamine to D4 receptors, while in vivo studies have demonstrated its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to study the function of these receptors specifically, without interference from other dopamine receptor subtypes. However, a limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for the study of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of even more potent and selective dopamine D4 receptor antagonists.

Synthesis Methods

The synthesis of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has been achieved using various methods. One such method involves the reaction of 1-benzyl-4-piperidone with 3-methyl-2-butenyl bromide in the presence of potassium carbonate and 18-crown-6 in acetonitrile. The resulting product is then treated with sodium borohydride and acetic acid to yield the desired compound.

Scientific Research Applications

2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective dopamine D4 receptor antagonist, making it useful in the study of dopamine receptor function. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.

properties

CAS RN

14051-14-0

Product Name

2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

IUPAC Name

2-[2-(phenylmethoxymethyl)butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

InChI

InChI=1S/C26H32N2O/c1-2-19(17-29-18-20-8-4-3-5-9-20)14-21-15-25-26-23(12-13-28(25)16-21)22-10-6-7-11-24(22)27-26/h3-11,19,21,25,27H,2,12-18H2,1H3

InChI Key

RXBFQWOEDZMXPU-UHFFFAOYSA-N

SMILES

CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5

Canonical SMILES

CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5

synonyms

2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Origin of Product

United States

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